Benzyl hexanoate
Overview
Description
Benzyl hexanoate is an organic compound classified as an ester. It is formed by the reaction of benzyl alcohol and hexanoic acid. This compound is known for its pleasant aroma, often described as fruity or floral, making it a popular choice in the fragrance and flavor industries .
Mechanism of Action
Target of Action
Benzyl hexanoate, also known as benzyl caproate, is an organic compound that belongs to the class of benzyloxycarbonyls . These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . .
Mode of Action
As a benzyloxycarbonyl, it contains a carbonyl group substituted with a benzyloxyl group
Biochemical Pathways
This compound is likely involved in certain biochemical pathways due to its structure. It’s worth noting that volatile organic compounds (VOCs), which include this compound, are biosynthesized in all plant organs, including seeds, roots, stems, leaves, fruits, and flowers . These VOCs are important for the quality of crops and are used in the perfume, cosmetics, food, drink, and pharmaceutical industries .
Result of Action
As a volatile organic compound, it may have effects on the aroma and flavor of certain foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl hexanoate can be synthesized through the esterification reaction between benzyl alcohol and hexanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C6H5CH2OH+C5H11COOH→C6H5CH2OCOC5H11+H2O
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic catalysis. Lipase enzymes, such as lipase B from Candida antarctica, are used to catalyze the esterification reaction in a solvent-free system. This method is favored for its high yield and eco-friendly nature .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzyl alcohol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation and Reduction: While esters like this compound are generally stable, they can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Benzyl alcohol and hexanoic acid.
Transesterification: New ester and alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Benzyl hexanoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a similar structure but different acid component (acetic acid).
Ethyl hexanoate: Similar ester but with ethyl alcohol instead of benzyl alcohol.
Benzyl benzoate: Similar ester but with benzoic acid instead of hexanoic acid.
Uniqueness: Benzyl hexanoate is unique due to its specific combination of benzyl alcohol and hexanoic acid, giving it a distinct aroma profile that is highly valued in the fragrance industry. Its synthesis using enzymatic methods also highlights its eco-friendly production process .
Properties
IUPAC Name |
benzyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXWUSONDBHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219474 | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6938-45-0 | |
Record name | Benzyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, phenylmethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Candida antarctica lipase B (CalB) for the synthesis of benzyl hexanoate?
A1: CalB has emerged as a versatile biocatalyst for ester synthesis due to its high activity, broad substrate specificity, and ability to function in organic solvents. [, ] Research has demonstrated that CalB effectively catalyzes the esterification of benzoic acid or benzaldehyde with hexanoic acid or ethyl hexanoate, respectively, to produce this compound. [, ] The use of CalB offers a greener and more sustainable approach compared to traditional chemical synthesis methods.
Q2: How do Metal-Organic Frameworks (MOFs) enhance the catalytic performance in this compound synthesis?
A2: MOFs, with their unique porous structure and tunable properties, serve as excellent platforms for immobilizing both chemo- and biocatalysts. [] For example, UiO-66-NH2, a type of MOF, has been successfully utilized to immobilize Pd nanoparticles and CalB, creating a biohybrid catalyst for this compound synthesis. [] This immobilization on MOFs enhances catalyst dispersity, leading to higher activity and selectivity compared to free catalysts. []
Q3: Can you describe an innovative approach to synthesizing this compound using a cascade reaction?
A3: Researchers have developed a novel one-pot cascade reaction for this compound synthesis using a biohybrid catalyst. [, ] This approach involves the immobilization of both Pd nanoparticles and CalB on a support material, such as carbon nitride (C3N4) or UiO-66-NH2. [, ] In this cascade reaction, Pd nanoparticles first catalyze the hydrogenation of benzaldehyde to benzyl alcohol. Subsequently, CalB catalyzes the esterification of benzyl alcohol with ethyl hexanoate, yielding this compound. [, ] This strategy streamlines the synthesis process, reduces waste, and improves overall efficiency.
Q4: What role does the hydrophobicity of the support material play in biohybrid catalysts for this compound synthesis?
A4: The hydrophobicity of the support material significantly influences the performance of biohybrid catalysts in organic solvents. [] UiO-66-NH2, for instance, can be modified to adjust its hydrophobicity through a ligand exchange approach. [] This tunability allows for optimal catalyst dispersity in various reaction media, ultimately influencing the activity and selectivity of this compound synthesis. []
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